6-hydroxy-4-methyl-2H-isoquinolin-1-one
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-10(13)8-3-2-7(12)4-9(6)8/h2-5,12H,1H3,(H,11,13) |
InChI Key |
PKEXOJIZXOQVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Hydroxyisoquinolin-1(4H)-one (IQD) (): Differs in hydroxyl placement (position 5 vs. 6). Molecular formula: C₉H₇NO₂ (vs. C₁₀H₉NO₂ for the target compound) .
- 4-Nitroisoquinolin-1(2H)-one (): The nitro (-NO₂) group at position 4 is strongly electron-withdrawing, reducing electron density at the ketone oxygen, which may decrease nucleophilic reactivity. Purity: 97% (CAS 55404-29-0) .
Functional Group Variations
- This enhances water solubility but may reduce stability under acidic conditions. CAS: 643087-29-0 .
- 4-Bromo-2-Methylisoquinolin-1(2H)-one (): Bromine at position 4 increases molecular weight (238.08 g/mol) and provides a site for cross-coupling reactions. The methyl group at position 2 mirrors the target compound’s position 4 methyl, suggesting similar steric effects .
Steric and Bulky Substituents
- 5-Hydroxy-4-(Naphthalen-2-yl)isoquinolin-1(2H)-one (): A naphthyl group at position 4 introduces significant steric bulk, likely reducing solubility but enhancing aromatic stacking interactions. Molecular formula: C₁₉H₁₃NO₂ .
- CAS: 1430563-76-0 .
Heterocyclic Framework Differences
- 6-Hydroxy-1H-Quinolin-4-one (): A quinolinone analog with a hydroxyl at position 5. The quinoline framework (vs. isoquinoline) alters the nitrogen position, affecting electronic distribution and bioavailability. CAS: 3517-61-1 .
- 7-Chloro-1-Cyclopropyl-6-Fluoro-2,3-Dihydroquinolin-4(1H)-one (): A dihydroquinolinone with halogen substituents (Cl, F) that enhance electrophilicity. The cyclopropyl group may improve metabolic stability .
Comparative Data Table
Key Findings and Implications
Hydroxyl Position Matters : The 6-hydroxy substitution (target compound) vs. 5-hydroxy (IQD) alters electronic and steric profiles, impacting solubility and interaction with biological targets .
Methyl vs. Bulky Groups : The 4-methyl group in the target compound provides moderate lipophilicity compared to bulky substituents (e.g., naphthyl), which may hinder diffusion but enhance binding .
Functional Group Diversity: Amino and nitro groups introduce reactivity divergences (e.g., salt formation vs. electrophilic substitution), guiding synthetic applications .
Framework Differences: Isoquinolinone vs.
Preparation Methods
Protocol:
-
Starting Material : N-(4-Methoxyphenyl)-3-chloropropionamide derivatives.
-
Catalyst : Anhydrous AlCl₃ (3–5 equivalents) or B(C₆F₅)₃ (0.05–0.15 equivalents).
-
Solvent : High-boiling polar aprotic solvents (e.g., DMSO, diphenyl ether).
-
Temperature : 150–220°C for 2–4 hours.
-
Demethylation : Concurrent removal of methoxy groups via HCl/EtOH.
Yield Optimization :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DMSO | 180 | 78 |
| B(C₆F₅)₃ | Toluene | 90 | 82 |
| FeCl₃ | Xylene | 160 | 65 |
Acid-Catalyzed Cyclization of Amino Alcohols
The Pictet-Spengler reaction facilitates the formation of tetrahydroisoquinoline intermediates, which are oxidized to the target compound.
Steps:
-
Condensation : 4-Methyl-2-aminobenzyl alcohol reacts with aldehydes (e.g., formaldehyde) in acetic acid.
-
Cyclization : Catalyzed by HCl or TFA at 50–80°C for 6–18 hours.
-
Oxidation : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O) introduces the 6-hydroxy group.
Critical Parameters :
-
Oxidation Selectivity : MnO₂ in dichloromethane minimizes over-oxidation of the methyl group.
-
Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity.
Reductive Amination and Subsequent Functionalization
This two-step method introduces the methyl group post-cyclization:
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Scale Feasibility |
|---|---|---|---|
| Benzonitrile Cyclization | High functional group tolerance | Requires toxic HCN derivatives | Pilot-scale |
| Friedel-Crafts | Atom-economic | High energy input | Industrial |
| Pictet-Spengler | Mild conditions | Multi-step oxidation required | Lab-scale |
| Reductive Amination | Modular substitution | Low yields for bulky substituents | Lab-scale |
Industrial-Scale Considerations
For bulk production, the Friedel-Crafts alkylation route is favored due to its compatibility with continuous flow reactors. Key modifications include:
-
Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces costs.
-
Solvent Choice : Substituting DMSO with recyclable anisole improves sustainability.
-
Process Safety : Controlled exotherm management using jacketed reactors prevents runaway reactions.
Emerging Methodologies
Recent advances focus on photocatalytic cyclization using Ru(bpy)₃²⁺ under blue LED light, achieving 88% yield in 2 hours at ambient temperature . This method avoids harsh acids but remains experimental.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-hydroxy-4-methyl-2H-isoquinolin-1-one?
A common approach involves multi-step condensation reactions under reflux conditions. For example, substituting hydroxyl and methyl groups onto an isoquinolinone core can be achieved using ethanol as a solvent and catalytic acid/base systems. Purification typically involves recrystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate high-purity crystals .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in airtight, light-resistant containers at controlled room temperature (20–25°C). Avoid moisture and oxidizing agents, as hydroxyl groups may degrade under humid or reactive conditions. Safety protocols include using PPE (gloves, lab coats) and P95 respirators during handling to minimize inhalation risks .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly for distinguishing methyl and hydroxyl substituents.
- X-ray crystallography to resolve bond lengths, angles, and molecular packing in crystalline forms.
- IR spectroscopy to identify functional groups (e.g., O-H stretches at ~3200 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step protocols?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization steps.
- Temperature control : Gradual heating during reflux (70–80°C) minimizes side reactions.
- Workup : Sequential extraction with ethyl acetate and water removes unreacted starting materials. Monitor progress via TLC or HPLC .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Validation : Cross-check computational models (e.g., DFT) with empirical data like Hammett constants or kinetic isotope effects.
- Error analysis : Assess solvent effects and protonation states in simulations, which are often overlooked in gas-phase calculations.
- Experimental replication : Repeat reactions under inert atmospheres to rule out oxidative side products .
Q. How can biological activity studies be designed for this compound using structural analogs?
- SAR studies : Modify the methyl or hydroxyl groups and test antimicrobial/anticancer activity against reference strains (e.g., E. coli, HeLa cells).
- Docking simulations : Compare binding affinities with quinolinone derivatives known to interact with DNA topoisomerases or kinase enzymes.
- In vivo models : Use zebrafish or murine models to evaluate pharmacokinetics and toxicity profiles, referencing protocols for similar dihydroisoquinolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
